molecular formula C9H13N5S B7589860 N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine

N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine

Cat. No. B7589860
M. Wt: 223.30 g/mol
InChI Key: UWCKNKNQVHGFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines then stimulate the immune system to attack and destroy cancer cells.
Biochemical and Physiological Effects:
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as TNF-alpha and IFN-alpha, and activate immune cells, such as macrophages and natural killer cells. N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the immune system and its role in cancer. However, one limitation of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine is that it can be toxic at high doses, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine. One area of interest is the development of new cancer therapies that incorporate N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine. Another area of interest is the investigation of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine's potential use in combination with other cancer therapies, such as immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine and its effects on the immune system.

Synthesis Methods

N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 4,5-dimethylthiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sodium nitrite and acetic acid to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with methylamine to form N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine.

Scientific Research Applications

N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-6-4-8(15-7(6)2)5-10-9-11-12-13-14(9)3/h4H,5H2,1-3H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCKNKNQVHGFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)CNC2=NN=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.